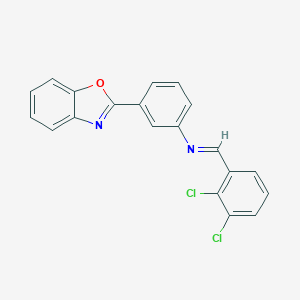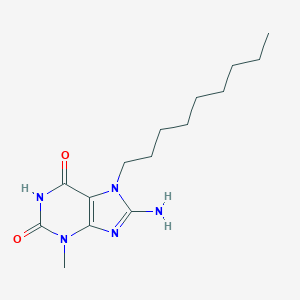![molecular formula C24H16N6 B400157 (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is a complex organic compound that features both anthracene and tetraaza-fluorene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” typically involves the condensation of anthracene derivatives with tetraaza-fluorene derivatives under specific conditions. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthracene or tetraaza-fluorene moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the anthracene or tetraaza-fluorene rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, this compound may be explored for its potential as a fluorescent probe or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound may find applications in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” exerts its effects depends on its specific application. For example, in optoelectronic devices, the compound’s photophysical properties are crucial. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anthracene derivatives and tetraaza-fluorene derivatives, such as:
- 9-Anthraldehyde
- 2,7-Diazafluorene
- Anthracene-9-carboxaldehyde
Uniqueness
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is unique due to its combination of anthracene and tetraaza-fluorene moieties, which impart distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C24H16N6 |
|---|---|
Peso molecular |
388.4g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H16N6/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)20(17)14-25-29-24-27-23-22(28-30-24)19-11-5-6-12-21(19)26-23/h1-14H,(H2,26,27,29,30)/b25-14+ |
Clave InChI |
LYLYZHMBBJPZAT-AFUMVMLFSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B400076.png)
![3,5-bisnitro-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400078.png)
![4-Chloro-3,5-dimethyl-2-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400081.png)
![4-[2-Nitro-4-({3-nitrophenyl}sulfonyl)phenyl]morpholine](/img/structure/B400087.png)

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400090.png)
![2-[(5E)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B400091.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400092.png)

![6-[(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B400095.png)

![2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B400098.png)
